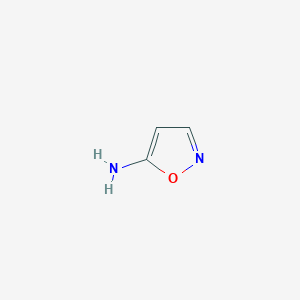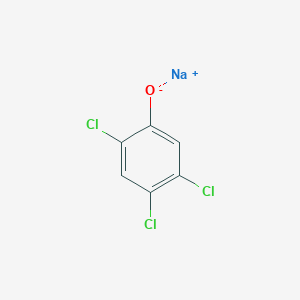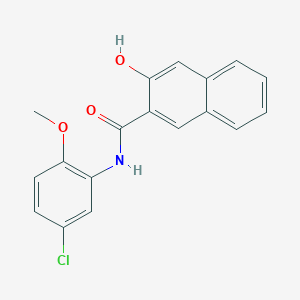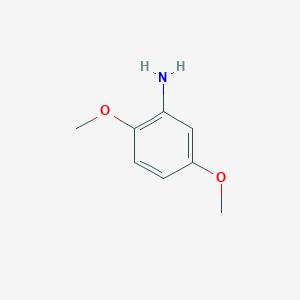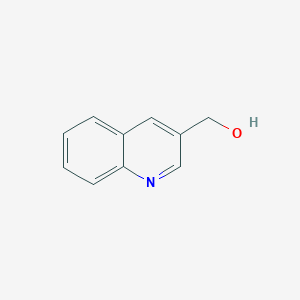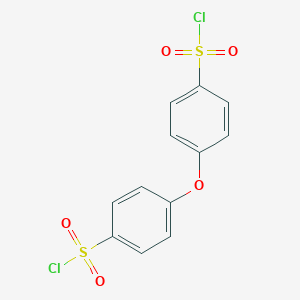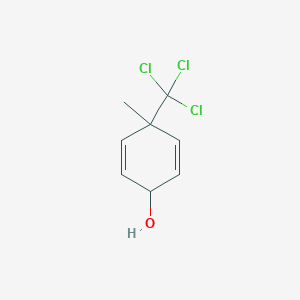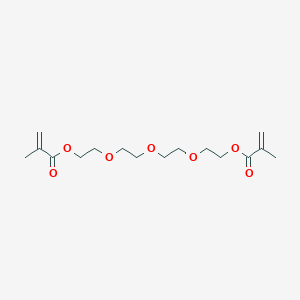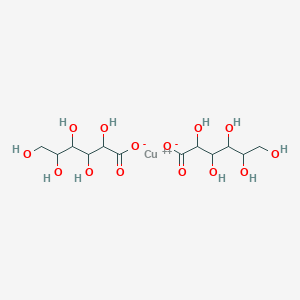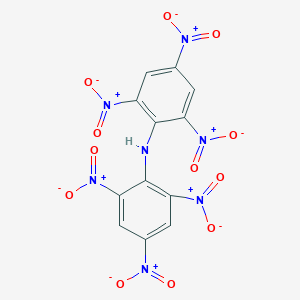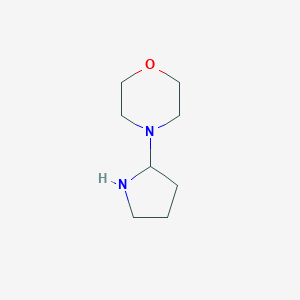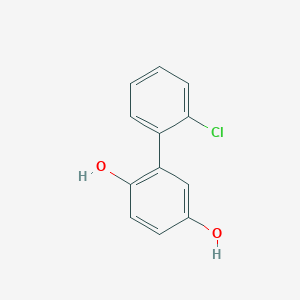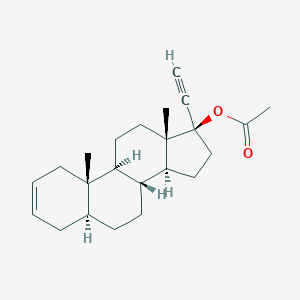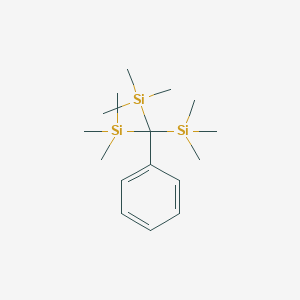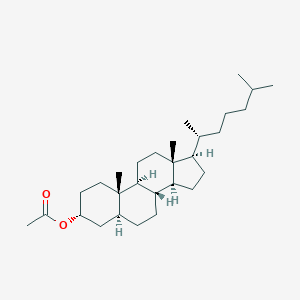
5-alpha-Cholestan-3-alpha-OL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-alpha-Cholestan-3-alpha-OL acetate: is a derivative of cholesterol, specifically a sterol acetate. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. This compound is significant in various biochemical and industrial applications due to its structural similarity to cholesterol and other sterols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-3-alpha-OL acetate typically involves the acetylation of 5-alpha-Cholestan-3-alpha-OL. The process begins with the extraction of 5-alpha-Cholestan-3-alpha-OL from natural sources or its synthesis from cholesterol. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-alpha-Cholestan-3-alpha-OL acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Substituted sterol acetates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-alpha-Cholestan-3-alpha-OL acetate is used as a standard in lipid analysis and chromatography. It serves as a reference compound for the identification and quantification of sterols in various samples.
Biology: In biological research, this compound is used to study the metabolism and function of sterols in living organisms. It is also used in the investigation of sterol-related diseases and disorders.
Medicine: The compound is used in the development of pharmaceuticals targeting cholesterol metabolism and related pathways. It serves as a model compound for studying the effects of sterol derivatives on human health.
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. Its structural properties make it a valuable ingredient in formulations aimed at improving skin health and appearance.
Wirkmechanismus
The mechanism of action of 5-alpha-Cholestan-3-alpha-OL acetate involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes such as hydroxymethylglutaryl-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By influencing these pathways, this compound can affect cholesterol levels and related metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Cholesterol: The parent compound from which 5-alpha-Cholestan-3-alpha-OL acetate is derived.
5-alpha-Cholestan-3-beta-OL: A stereoisomer with similar structural properties but different biological activities.
5-beta-Cholestan-3-alpha-OL: Another stereoisomer with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific acetylation at the 3-alpha position, which imparts distinct chemical properties and biological activities. This modification enhances its solubility in organic solvents and its stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLIUSDPFOUISN-GQRDYSQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
